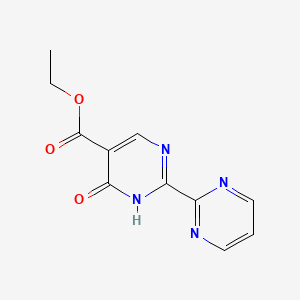

Ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate

説明

特性

IUPAC Name |

ethyl 6-oxo-2-pyrimidin-2-yl-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3/c1-2-18-11(17)7-6-14-9(15-10(7)16)8-12-4-3-5-13-8/h3-6H,2H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZISJBETNEEGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Biginelli-Type Condensation Method

The most common and efficient approach to synthesizing dihydropyrimidine derivatives, including Ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate, is the Biginelli reaction or its variants. This involves a one-pot, three-component condensation of:

- A β-ketoester (e.g., ethyl acetoacetate or derivatives)

- An aldehyde (or heteroaromatic aldehyde such as pyrimidine-2-carbaldehyde)

- Urea or thiourea

- Mix β-ketoester, pyrimidine-2-carbaldehyde, and urea in ethanol.

- Add a catalyst such as cerium(III) chloride heptahydrate (CeCl3·7H2O) at about 25 mol%.

- Heat the mixture under reflux (~80 °C) for 24 hours.

- Cool, precipitate the product by adding crushed ice, filter, wash, and recrystallize from hot ethanol.

This method yields the dihydropyrimidine core with the desired substitutions efficiently, with yields often ranging from moderate to good (50-90%). The use of CeCl3·7H2O catalysis enhances reaction rates and yields.

Functional Group Transformations and Derivatization

Following the core dihydropyrimidine synthesis, further modifications can be carried out to introduce or optimize substituents:

- Selective alkylation: For example, S-alkylation on thiopyrimidine analogs to introduce side chains, followed by oxidation to aromatize the ring system.

- Hydrolysis and saponification: To convert esters to acids or other functional groups, often using base-promoted hydrolysis followed by acidification.

- Use of lithium hexamethyldisilazide (LiHMDS): For generating methyl ketone intermediates that can be further reacted with diethyl oxalate to form α,γ-diketoesters, which are precursors for more complex derivatives.

Solvent and Catalyst Selection

- Ethanol is commonly used as the solvent for the condensation reaction due to its polarity and ability to dissolve reactants.

- Cerium(III) chloride heptahydrate serves as an effective Lewis acid catalyst to promote the condensation.

- Other solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be used for methylation or alkylation steps.

- Reaction temperatures are generally maintained between room temperature and reflux conditions (20–80 °C), depending on the step.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Biginelli condensation | β-ketoester, pyrimidine-2-carbaldehyde, urea, CeCl3·7H2O, EtOH | Reflux (~80 °C) | 24 h | 50–90 | Catalyst enhances yield and rate |

| S-alkylation (for derivatives) | Alkyl halide, base (K2CO3), DMF | Room temp to 50 °C | 12–24 h | 70–94 | Used for C-2 substitution on pyrimidine |

| Oxidation (aromatization) | MnO2, microwave irradiation | Elevated temp | Short (min) | 35–49 | Aromatizes dihydropyrimidine ring |

| Hydrolysis/saponification | Base (e.g., NaOH), acidification | Room temp | 1–3 h | Good | Converts esters to acids |

Research Findings and Notes

- The presence of substituents at position 6 affects yield and side reactions; for example, 6-methyl substitutions tend to lower yields due to side reactions with LiHMDS.

- Diaryl spacers have been introduced to study electronic effects on the dihydropyrimidine core, synthesized via multi-step routes involving Suzuki coupling and bromination before condensation.

- The synthesized compounds have been characterized by melting points (e.g., 166–168 °C for the title compound), NMR, IR, and elemental analysis to confirm structure and purity.

- The Biginelli reaction remains the most versatile and widely adopted method for preparing this class of compounds due to operational simplicity and good yields.

Summary Table of Preparation Highlights

| Aspect | Details |

|---|---|

| Core Reaction | Biginelli condensation of β-ketoester, pyrimidine-2-carbaldehyde, and urea |

| Catalyst | Cerium(III) chloride heptahydrate (CeCl3·7H2O) |

| Solvent | Ethanol |

| Temperature | Reflux (~80 °C) |

| Reaction Time | 24 hours |

| Yield Range | 50–90% |

| Post-synthesis Modifications | Alkylation, oxidation, hydrolysis |

| Characterization Methods | Melting point, NMR, IR, elemental analysis |

化学反応の分析

Substitution Reactions

The compound undergoes nucleophilic substitution at reactive positions, particularly at the C2 pyrimidinyl group. Key examples include:

Thioether Formation

Reaction with benzyl halides in the presence of a base yields thioether derivatives. For example:

textEthyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate + 3-nitrobenzyl chloride → Ethyl 6-oxo-2-((3-nitrobenzyl)thio)-1,6-dihydropyrimidine-5-carboxylate

Conditions : Reflux in ethanol with K₂CO₃, 12–16 hours .

| Product | Yield (%) | Melting Point (°C) |

|---|---|---|

| 2-((4-Chlorobenzyl)thio) derivative | 78 | 162–164 |

| 2-((3-Nitrobenzyl)thio) derivative | 65 | 158–160 |

Amine Substitution

Chlorinated intermediates react with amines to form secondary or tertiary amine derivatives. For instance:

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

Pyrimido[4,5-d]pyrimidine Formation

Heating with formamide or phenyl isocyanate induces cyclization:

textThis compound + Formamide → Pyrimido[4,5-d]pyrimidin-4-ol

Conditions : 110–140°C, 6–8 hours .

| Reagent | Product | Yield (%) |

|---|---|---|

| Formamide | 7-Mercapto-pyrimido[4,5-d]pyrimidin-4-ol | 72 |

| Phenyl isocyanate | 3-Phenyl-pyrimido[4,5-d]pyrimidine-2,4-dione | 68 |

Condensation Reactions

The hydrazinyl or amino groups facilitate condensation with carbonyl compounds:

Hydrazone Formation

Reaction with aldehydes produces hydrazones, which can further cyclize:

textThis compound + 4-Methylbenzaldehyde → Hydrazone intermediate → Pyrimido-triazine derivative

Conditions : Reflux in ethanol, 4–6 hours .

| Aldehyde | Product | MIC (µg/mL) vs S. aureus |

|---|---|---|

| 4-Methylbenzaldehyde | Ethyl 4-(4-methylphenyl)-pyrimido[1,2-a]triazine-7-carboxylate | 256 |

| 3-Nitrobenzaldehyde | Ethyl 4-(3-nitrophenyl)-analog | 256 |

Oxidation and Reduction

Functional groups in the compound are redox-active:

Oxidation

The pyrimidine ring’s C6-ketone resists oxidation, but the ester group can be hydrolyzed to carboxylic acid under acidic or basic conditions .

Reduction

Sodium borohydride selectively reduces the ketone to a secondary alcohol, though this is less common due to steric hindrance .

Comparative Reactivity Table

Mechanistic Insights

-

Substitution : The C2-pyrimidinyl group’s electron-deficient nature facilitates nucleophilic attack .

-

Cyclization : Intramolecular hydrogen bonding stabilizes transition states during ring closure .

-

Antibacterial Activity : Thioether derivatives disrupt bacterial cell walls via thiol-disulfide exchange .

This compound’s reactivity profile underscores its utility in synthesizing bioactive heterocycles, particularly antimicrobial and enzyme-targeting agents. Experimental protocols prioritize modularity, enabling tailored modifications for specific applications.

科学的研究の応用

Chemical Properties and Structure

Ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate has the molecular formula and a molecular weight of 246.22 g/mol. The compound features a pyrimidine ring, which is known for its significance in various biological systems. Its structural characteristics allow it to participate in a range of chemical reactions, making it a versatile building block in drug development .

Biological Activities

This compound exhibits a range of biological activities that are promising for therapeutic applications:

- Antioxidant Activity : The compound has been screened for its ability to scavenge free radicals, demonstrating significant antioxidant properties. Certain derivatives have shown potential as effective antioxidants in vitro .

- Antimicrobial Properties : Pyrimidine derivatives are known for their broad-spectrum antimicrobial activity. This compound may serve as a template for developing new antimicrobial agents .

- Anticancer Potential : Research indicates that pyrimidine-based compounds can inhibit cancer cell proliferation. Ethyl 6-oxo derivatives have been evaluated for their cytotoxic effects against various cancer cell lines .

Case Studies

Several case studies have been documented highlighting the applications of this compound:

- Case Study on Antioxidant Activity : A study synthesized multiple derivatives of the compound and assessed their DPPH free radical scavenging activity. Compounds identified as potent antioxidants were noted for their structural similarity to Ethyl 6-oxo derivatives .

- Pharmacological Screening : In another study, researchers synthesized a series of pyrimidine derivatives and evaluated their pharmacological profiles, including antibacterial and anticancer activities. The results indicated that modifications to the ethyl group significantly influenced biological activity .

作用機序

The mechanism of action of ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling pathways .

類似化合物との比較

Substituent Variations at Position 2

The substituent at position 2 significantly influences the electronic, steric, and biological properties of dihydropyrimidine derivatives. Key analogs include:

Spectroscopic and Structural Analysis

- $^1$H NMR Shifts :

- Crystallography : Pyrimidine derivatives often exhibit puckered ring conformations. For example, thiazolo[3,2-a]pyrimidine analogs show dihedral angles of 80.94° between fused rings, influencing crystal packing and hydrogen bonding .

生物活性

Ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate (C11H10N4O3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer and antimicrobial properties, as well as anti-inflammatory effects.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring fused with a dihydropyrimidine framework. Its molecular formula is C11H10N4O3, and it possesses various functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study involving various pyrimidine derivatives demonstrated their ability to inhibit the growth of cancer cell lines such as A549 (human lung adenocarcinoma) and MCF7 (breast cancer) cells. The cytotoxicity was assessed using MTT assays, revealing that certain derivatives reduced cell viability significantly compared to control treatments .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 | 25 | |

| Compound B | MCF7 | 30 | |

| Ethyl 6-oxo | A549 | To be determined |

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. It was found that derivatives with similar structures exhibited activity against multidrug-resistant bacteria such as Klebsiella pneumoniae and Staphylococcus aureus. The mechanisms of action often involve disruption of bacterial cell walls or inhibition of essential enzymes .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound C | Klebsiella pneumoniae | 16 µg/mL | |

| Compound D | Staphylococcus aureus | 32 µg/mL | |

| Ethyl 6-oxo | Pseudomonas aeruginosa | To be determined |

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound has shown promise in anti-inflammatory applications. Studies have reported that related compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. For example, some derivatives demonstrated IC50 values comparable to well-known anti-inflammatory drugs like celecoxib .

Table 3: Anti-inflammatory Activity

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of pyrimidine derivatives in various therapeutic contexts:

- Case Study on Anticancer Properties : A recent investigation into the structure–activity relationship (SAR) of pyrimidine derivatives found that modifications at specific positions significantly enhanced their cytotoxicity against cancer cells. The introduction of electron-withdrawing groups was particularly effective .

- Antimicrobial Resistance : A study focusing on the antimicrobial efficacy against resistant strains revealed that certain structural modifications improved activity against resistant pathogens, suggesting a potential pathway for developing new antibiotics based on this scaffold .

- Inflammation Models : In vivo models assessing the anti-inflammatory effects showed significant reduction in edema when treated with pyrimidine derivatives, indicating their potential utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate?

- Methodology : The compound can be synthesized via modified Biginelli reactions. For example, a one-pot approach involves refluxing substituted aldehydes, ethyl acetylacetate, and thiourea in ethanol with sulfamic acid as a catalyst. Subsequent functionalization (e.g., with chloroacetyl chloride or aldehydes like 1-methyl-1H-pyrrole-2-carbaldehyde) yields derivatives . Purification typically involves recrystallization from solvents like ethyl acetate or acetic acid.

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The pyrimidine ring's conformation (e.g., flattened boat or chair) and dihedral angles between fused rings are analyzed using programs like SHELXL . Hydrogen bonding networks (e.g., C–H···O interactions) and packing motifs are validated using crystallographic data .

Q. What pharmacological properties make pyrimidine derivatives like this compound a research target?

- Methodology : Pyrimidine derivatives are studied for bioactivity via in vitro assays (e.g., enzyme inhibition, receptor binding). While direct data for this compound is limited, structural analogs show activity in antiviral, anticancer, or anti-inflammatory models. Pharmacokinetic properties (e.g., solubility, metabolic stability) are assessed using HPLC or mass spectrometry .

Advanced Research Questions

Q. How can conformational dynamics of the pyrimidine ring influence crystallographic refinement?

- Methodology : The puckering amplitude (e.g., deviations of C5 from the mean plane by ~0.224 Å) and torsion angles are quantified using SHELXL. Disorder in the pyrimidine ring due to tautomerism requires iterative refinement with restraints. Validation tools like PLATON or CIF-checking algorithms ensure geometric accuracy .

Q. What strategies resolve contradictions between NMR and X-ray data for tautomeric forms?

- Methodology : Tautomerism (e.g., keto-enol equilibria) can lead to discrepancies. Combine variable-temperature NMR to track proton shifts with SC-XRD to identify dominant solid-state tautomers. Computational models (DFT or MD simulations) predict energetically favorable conformers .

Q. How to validate hydrogen bonding networks in crystal structures of this compound?

- Methodology : Analyze intermolecular interactions (e.g., bifurcated C–H···O bonds) using Mercury or OLEX2. Compare hydrogen-bond distances (e.g., 2.2–2.5 Å) and angles (100–160°) against crystallographic databases. Use SHELXL’s restraints to refine H-atom positions .

Q. What computational methods assist in structure determination for derivatives with heavy atoms?

- Methodology : For halogen-substituted analogs, employ SHELXD for direct methods or SIR2014 for Patterson-based phasing. Electron density maps are refined using iterative cycles in SHELXL, with anomalous scattering factors accounted for in the .ins file .

Q. How to optimize reaction yields for derivatives with sterically hindered substituents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。